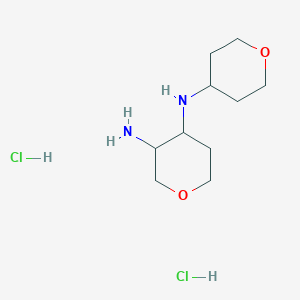

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Description

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a bicyclic amine derivative featuring two tetrahydro-2H-pyran (THP) rings connected via an N4 linkage. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C10H22Cl2N2O2 |

|---|---|

Molecular Weight |

273.20 g/mol |

IUPAC Name |

4-N-(oxan-4-yl)oxane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C10H20N2O2.2ClH/c11-9-7-14-6-3-10(9)12-8-1-4-13-5-2-8;;/h8-10,12H,1-7,11H2;2*1H |

InChI Key |

AVDODKOOOSAZCH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2CCOCC2N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amines under controlled conditions. One common method involves the hydrogenation of dihydropyran using catalysts such as Raney nickel . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as cerium ammonium nitrate.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions

Oxidation: Cerium ammonium nitrate in an aqueous medium.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Various nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of tetrahydropyran structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride have shown efficacy against various bacterial and fungal strains. The tetrahydropyran moiety is known to enhance membrane permeability, making these compounds effective against resistant strains .

- Anticancer Properties : The incorporation of nitrogen heterocycles such as tetrahydropyrans in drug design has been linked to anticancer activity. Studies have demonstrated that specific derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis Applications

In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis.

Table 1: Synthetic Applications

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Study : A study published in the Egyptian Journal of Chemistry demonstrated that derivatives based on tetrahydropyran exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the structural importance of the tetrahydropyran ring in enhancing bioactivity .

- Anticancer Research : Another investigation explored the anticancer potential of tetrahydropyran derivatives, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways. This study underscores the compound's potential as a lead structure for developing new anticancer drugs .

- Synthesis of Novel Compounds : A recent article detailed the synthesis of various pyrazole derivatives utilizing this compound as a key intermediate. These compounds demonstrated promising antibacterial and anti-inflammatory properties, paving the way for further pharmacological studies .

Mechanism of Action

The mechanism of action of N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Critical Analysis of Divergences in Evidence

- and highlight THP’s versatility in agrochemicals (pyridazinones) and pharmaceuticals (cyclopentyl-THP-amine), respectively. The target compound bridges these domains via its balanced lipophilicity and solubility.

- underscores the trend toward complex heterocycles (e.g., tetrazole-coumarin hybrids), but the target’s simplicity may offer synthetic and regulatory advantages.

Biological Activity

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H20Cl2N2O2

- Molecular Weight : 267.19 g/mol

- CAS Number : Not specifically listed; related compounds might include tetrahydropyran derivatives.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of ALK5 : Similar compounds have been identified as specific inhibitors of the ALK5 receptor, which is implicated in cancer and fibrotic diseases. For instance, a study on pyrazole derivatives showed that targeting ALK5 can effectively inhibit tumor growth in xenograft models .

- Antitumor Activity : Compounds with similar structural features have demonstrated significant antitumor effects, suggesting that this compound may exhibit similar properties.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Case Studies and Research Findings

- ALK5 Inhibition : A study highlighted the effectiveness of a series of tetrahydropyran derivatives in inhibiting ALK5 autophosphorylation and NIH3T3 cell activity. The compound 8h showed promising results with an IC50 value of 25 nM and induced tumor growth inhibition in animal models without significant toxicity .

- Antimicrobial Properties : Research on pyran derivatives has revealed their potential as antimicrobial agents. For instance, 4-hydroxy-2H-pyran derivatives have shown antifungal and analgesic properties, indicating a broader spectrum of biological activity that could be explored further .

- Synthetic Pathways : The synthesis of tetrahydropyran derivatives often involves reactions with β-keto phosphonates and nitroolefins, leading to compounds with diverse biological activities. This synthetic flexibility allows for the development of new pharmacologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.